Superior Catalyst Loading Efficiency: 0.01 mol% vs. 10-20 mol% for Traditional Catalysts in Asymmetric Alkylation
N-(Diphenylmethylene)glycine tert-butyl ester achieves high enantioselectivity and yield using newly designed, simplified chiral phase-transfer catalysts at loadings as low as 0.01–0.1 mol% [1]. This represents a 100- to 1000-fold reduction in catalyst loading compared to traditional cinchona alkaloid-derived catalysts (typically 10–20 mol%) or polymer-supported analogs (~20 mol%), which are required to achieve comparable yields (81–88%) with the same substrate [2].
| Evidence Dimension | Catalyst loading (mol%) required for >80% yield and >90% ee |
|---|---|
| Target Compound Data | 0.01–0.1 mol% of (S)-2 Db catalyst; yield >80%, ee >90% |
| Comparator Or Baseline | Traditional cinchona-derived catalyst: 10–20 mol%; Polymer-supported cinchona ammonium salt (4a-d): 20 mol% |
| Quantified Difference | 100- to 1000-fold lower catalyst loading (0.01 vs. 10–20 mol%) |
| Conditions | Liquid-liquid PTC, 50% KOH, toluene/CHCl3, 0 °C to rt, alkylation with benzyl bromide |
Why This Matters
A 100–1000-fold reduction in catalyst loading dramatically lowers the cost of goods and simplifies purification for industrial-scale synthesis of chiral α-amino acids.
- [1] Kitamura, M.; Shirakawa, S.; Maruoka, K. Combinatorial Design of Simplified High-Performance Chiral Phase-Transfer Catalysts for Practical Asymmetric Synthesis of α-Alkyl- and α,α-Dialkyl-α-Amino Acids. Chem. Asian J. 2008, 3 (12), 2035-2047. View Source
- [2] Shi, Q.; Lee, Y. J.; Song, C. E. Asymmetric Alkylation Using Polymer-Supported Cinchona Ammonium Salts. Synlett 2008, No. 8, 1157-1160. View Source
